1-(Diazidomethyl)-2-nitrobenzene
Description
1-(Diazidomethyl)-2-nitrobenzene is a nitroaromatic compound featuring a diazidomethyl (-CH(N₃)₂) substituent at the ortho position relative to the nitro group.
Properties
CAS No. |
92567-05-0 |
|---|---|
Molecular Formula |
C7H5N7O2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(diazidomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5N7O2/c8-12-10-7(11-13-9)5-3-1-2-4-6(5)14(15)16/h1-4,7H |
InChI Key |
XAHBLXTXEPWVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(N=[N+]=[N-])N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Diazidomethyl)-2-nitrobenzene typically involves the introduction of azido groups to a benzene ring that already contains a nitro group. One common synthetic route includes the reaction of 2-nitrobenzyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Diazidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diazidomethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(Diazidomethyl)-2-nitrobenzene involves its reactivity due to the presence of azido and nitro groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. These functional groups interact with various molecular targets and pathways, depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene
- CAS No.: 64747-65-5
- Molecular Formula: C₇H₅F₂NO₂
- Molecular Weight : 175.12 g/mol
- Key Properties: Forms hydrogen-bonded dimers similar to 2-nitrophenol, enhancing stability in solid-state or polar solvents . Acts as a bioisostere for alcohol/thiol groups in pharmaceuticals and agrochemicals due to its polarized C–F bonds .
- Applications : Used in medicinal chemistry for late-stage difluoromethylation .
1-(Dichloromethyl)-2-nitrobenzene
- CAS No.: 3284-77-3
- Molecular Formula: C₇H₅Cl₂NO₂
- Molecular Weight : 206.02 g/mol
- Key Properties: Higher molecular weight and density compared to fluorinated analogs.
1-(Iodomethyl)-2-nitrobenzene
- Synthesis : Prepared via halide exchange (NaI in acetone) from 1-(bromomethyl)-2-nitrobenzene, yielding quantitative yields .
- Key Properties :
Oxygen- and Sulfur-Containing Derivatives
1-(3-Bromopropoxy)-2-nitrobenzene
1-(Cyclopropylsulfonyl)-2-nitrobenzene
- CAS No.: 1097921-71-5
- Molecular Formula: C₉H₉NO₄S
- Molecular Weight : 227.24 g/mol
- Key Properties :
Nitrogen-Containing Derivatives
1-(Diazomethyl)-4-nitrobenzene
- CAS No.: 19479-80-2 (para-nitro isomer)
- Molecular Formula : C₇H₅N₃O₂
- Molecular Weight : 163.13 g/mol
- Key Properties: Diazomethyl group is highly reactive, participating in cycloadditions or generating carbenes under thermal/light conditions .
1-(2-Azidoethyl)-3-nitrobenzene
- CAS No.: 223741-86-4
- Molecular Formula : C₈H₈N₄O₂
- Key Properties :
Comparative Data Table
*Hypothetical data inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
